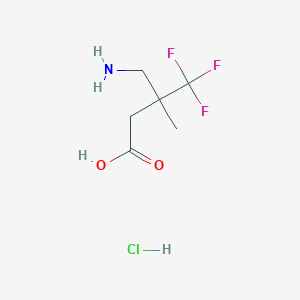

3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" is a fluorinated amino acid derivative. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related 3-alkyl-4-aminobutanoic acids has been achieved through Michael addition followed by catalytic hydrogenation and acid hydrolysis, suggesting a possible synthetic route for the target compound . Additionally, asymmetric synthesis methods have been developed for similar trifluorinated amino acids, indicating that enantioselective synthesis is feasible for such compounds . These methods involve biomimetic transamination and DBU-catalyzed asymmetric 1,3-proton shift transfer reactions, which could potentially be adapted for the synthesis of "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride."

Molecular Structure Analysis

X-ray crystallography has been used to determine the stereochemistry of related amino acids . This technique could be employed to elucidate the molecular structure of the target compound, ensuring the correct stereochemical configuration is obtained, which is crucial for its potential biological activity.

Chemical Reactions Analysis

The reactivity of amino and carboxy terminal groups in similar amino acid derivatives has been exploited to create various derivatives, such as tetrazole-containing compounds . This suggests that the amino and carboxylic acid groups in "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" could also undergo a range of chemical reactions to form new derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the presence of fluorine atoms is likely to influence the lipophilicity and metabolic stability of the molecule . The hydrochloride salt form suggests that the compound would be a solid at room temperature and could have improved water solubility, which is beneficial for biological applications .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

3-(aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-5(3-10,2-4(11)12)6(7,8)9;/h2-3,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWHRAYZLLYXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)

![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)